molecular formula C9H8F2N2S B13962317 2-Benzothiazolemethanamine, 5,6-difluoro-alpha-methyl-

2-Benzothiazolemethanamine, 5,6-difluoro-alpha-methyl-

Cat. No.: B13962317
M. Wt: 214.24 g/mol
InChI Key: AXLRHFXPEXMYDF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazolemethanamine, 5,6-difluoro-alpha-methyl- typically involves the reaction of 5,6-difluoro-2-aminobenzothiazole with appropriate reagents under controlled conditions. One common method includes the use of methylating agents to introduce the alpha-methyl group. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 2-Benzothiazolemethanamine, 5,6-difluoro-alpha-methyl- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazolemethanamine, 5,6-difluoro-alpha-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

2-Benzothiazolemethanamine, 5,6-difluoro-alpha-methyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzothiazolemethanamine, 5,6-difluoro-alpha-methyl- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Benzothiazolemethanamine, 5,6-difluoro-: Lacks the alpha-methyl group, resulting in different chemical and biological properties.

    2-Benzothiazolemethanamine, 5,6-dichloro-alpha-methyl-: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.

    2-Benzothiazolemethanamine, 5,6-difluoro-alpha-ethyl-:

Uniqueness

2-Benzothiazolemethanamine, 5,6-difluoro-alpha-methyl- is unique due to the presence of both fluorine atoms and the alpha-methyl group, which confer distinct chemical properties and biological activities. These structural features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8F2N2S

Molecular Weight

214.24 g/mol

IUPAC Name

1-(5,6-difluoro-1,3-benzothiazol-2-yl)ethanamine

InChI

InChI=1S/C9H8F2N2S/c1-4(12)9-13-7-2-5(10)6(11)3-8(7)14-9/h2-4H,12H2,1H3

InChI Key

AXLRHFXPEXMYDF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC(=C(C=C2S1)F)F)N

Origin of Product

United States

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